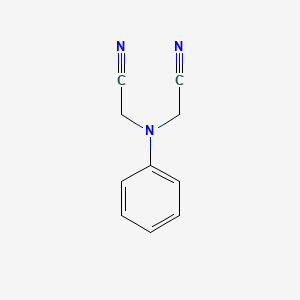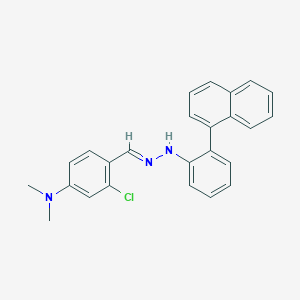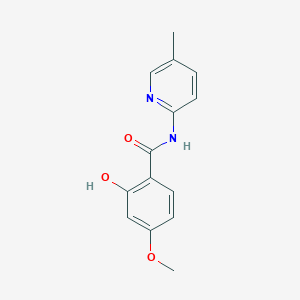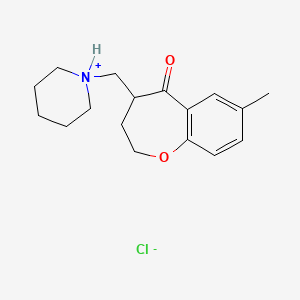
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxepines, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoxepin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidinomethyl group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Batch or continuous flow reactors: for efficient mixing and reaction control.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical tool.
Medicine: Investigating its pharmacological properties for therapeutic use.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride would involve its interaction with specific molecular targets. This could include:
Binding to receptors: Modulating receptor activity in biological systems.
Enzyme inhibition: Acting as an inhibitor for specific enzymes.
Pathway modulation: Affecting signaling pathways involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin derivatives: Compounds with similar benzoxepin core structures.
Piperidinomethyl derivatives: Compounds containing the piperidinomethyl group.
Uniqueness
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
96401-68-2 |
|---|---|
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
7-methyl-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-13-5-6-16-15(11-13)17(19)14(7-10-20-16)12-18-8-3-2-4-9-18;/h5-6,11,14H,2-4,7-10,12H2,1H3;1H |
InChI Key |
HXVSRHFBERGWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


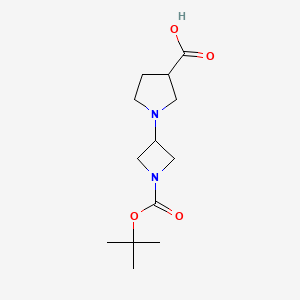
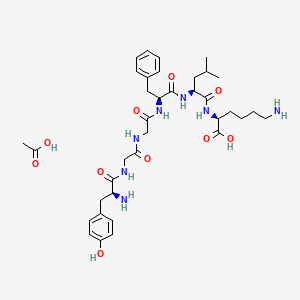
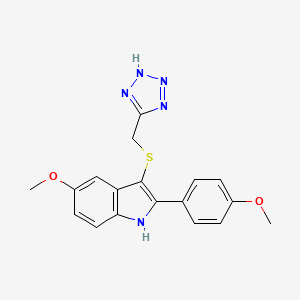

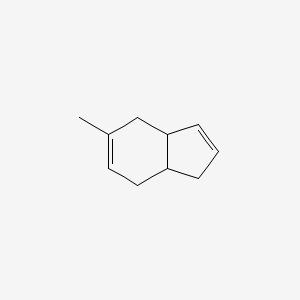
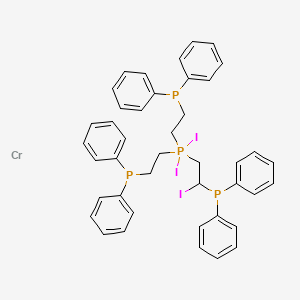
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
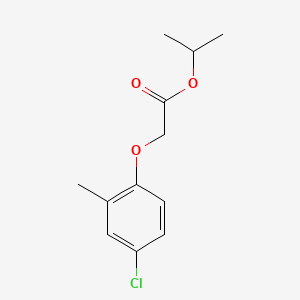
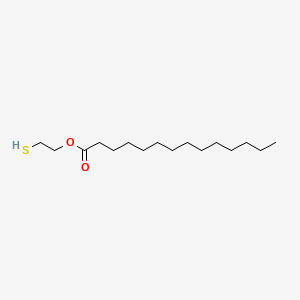
![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
